4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H13KN2O5S |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

potassium 2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonate |

InChI |

InChI=1S/C19H14N2O5S.K/c20-12-6-4-11(5-7-12)10-21-18(22)14-3-1-2-13-16(27(24,25)26)9-8-15(17(13)14)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1 |

InChI Key |

UZNIVFJOOQNHOE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)N)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Photophysical Properties of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium

Introduction: The Naphthalimide Scaffold as a Versatile Fluorophore

The 1,8-naphthalimide framework represents a privileged scaffold in the design of fluorescent probes and functional dyes. These compounds are renowned for their robust photostability, high fluorescence quantum yields, and a large Stokes shift.[1][2] A key feature of the 1,8-naphthalimide system is the ability to tune its photophysical properties through chemical modification, particularly at the C-4 position and the imide nitrogen.[3][4] Substitution at the C-4 position with an electron-donating group, such as an amino group, induces a significant intramolecular charge transfer (ICT) character in the excited state.[5] This ICT phenomenon is the origin of the pronounced solvatochromism observed in many 4-amino-1,8-naphthalimide derivatives, where the emission color is highly sensitive to the polarity of the local environment.[6][7]

This technical guide focuses on the photophysical properties of a specific derivative, 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium. This molecule incorporates several key structural features:

-

A 4-sulfo substituent: The electron-withdrawing sulfonate group at the C-4 position is anticipated to modulate the electron density of the naphthalimide core, influencing the energy of the electronic transitions.

-

An N-(4-aminobenzyl) group: The aminobenzyl moiety attached to the imide nitrogen can also participate in the electronic properties of the molecule and offers a site for further chemical modifications.

Due to a lack of extensive direct experimental data for this specific compound in the public domain, this guide will synthesize information from closely related 4-substituted-1,8-naphthalimide analogues to project its expected photophysical behavior. The principles and experimental protocols described herein provide a robust framework for the characterization and application of this and similar naphthalimide-based fluorophores.

Molecular Structure and Synthesis

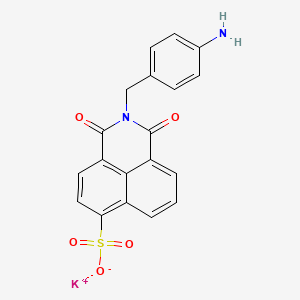

The structural formula of this compound is presented below.

Caption: Molecular Structure of this compound.

A plausible synthetic route to this compound would involve the reaction of 4-sulfonato-1,8-naphthalic anhydride potassium salt with 4-aminobenzylamine. The starting sulfonated anhydride can be prepared by sulfonation of 1,8-naphthalic anhydride.

Core Photophysical Properties

The photophysical properties of 4-substituted-1,8-naphthalimides are dictated by the nature of the substituent at the C-4 position. These properties are best understood by considering the electronic transitions between the ground state (S₀) and the excited singlet states (S₁).

Caption: Jablonski diagram illustrating the key photophysical processes.

Absorption and Emission Spectra

The absorption spectrum of 4-amino-1,8-naphthalimide derivatives typically shows a strong absorption band in the near-UV to visible region, corresponding to the S₀ → S₁ (π-π*) transition.[8] The position of this band is influenced by the substituents and the solvent. For the title compound, the electron-withdrawing sulfonate group is expected to cause a blue-shift (hypsochromic shift) in the absorption maximum compared to an unsubstituted 4-amino derivative.

The fluorescence emission spectrum is a mirror image of the absorption band and is red-shifted to a lower energy (longer wavelength). This shift, known as the Stokes shift, is a consequence of the relaxation of the excited state to a lower vibrational level before fluorescence occurs. A large Stokes shift is a desirable property for fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio.

Solvatochromism: The Influence of Solvent Polarity

A hallmark of many 4-substituted-1,8-naphthalimides is their solvatochromism, a pronounced shift in the absorption and, more significantly, the emission wavelength with a change in solvent polarity.[5][6] This phenomenon is attributed to the intramolecular charge transfer (ICT) character of the excited state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission maximum.

The presence of the highly polar sulfonate group in this compound is expected to enhance its solubility in polar solvents and potentially influence its solvatochromic behavior.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. Naphthalimide derivatives can exhibit high quantum yields, often exceeding 0.5 in non-polar solvents.[4] However, in polar protic solvents, the quantum yield of 4-amino-1,8-naphthalimides tends to decrease due to the stabilization of the ICT state, which can open up non-radiative decay pathways.[6]

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For many 4-amino-1,8-naphthalimide derivatives, fluorescence lifetimes are typically in the range of a few nanoseconds (ns).[1][8]

Projected Photophysical Data

The following table summarizes the expected photophysical properties of this compound based on data for analogous compounds. Note: These are projected values and require experimental verification.

| Property | Projected Value Range | Solvent Dependence | Basis of Projection |

| Absorption Maximum (λ_abs) | 380 - 420 nm | Moderate red-shift with increasing polarity | Based on 4-amino-1,8-naphthalimide derivatives.[8] |

| Emission Maximum (λ_em) | 480 - 550 nm | Strong red-shift with increasing polarity | Characteristic of solvatochromic 4-amino-1,8-naphthalimides.[6] |

| Stokes Shift | 80 - 150 nm | Increases with solvent polarity | A consequence of the ICT excited state. |

| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | Relatively insensitive | Typical for π-π* transitions in aromatic systems. |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.7 | Decreases with increasing polarity | Common for 4-amino-1,8-naphthalimides.[4][6] |

| Fluorescence Lifetime (τ) | 2 - 8 ns | May decrease in polar solvents | Typical range for naphthalimide fluorophores.[1][8] |

Experimental Protocols for Photophysical Characterization

A systematic experimental workflow is crucial for accurately determining the photophysical properties of a novel fluorophore.

Caption: Experimental workflow for photophysical characterization.

Protocol 1: UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) in various solvents.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., dioxane, acetonitrile, ethanol, water)

-

Dual-beam UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

Procedure:

-

Prepare a stock solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent.

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

-

Record the absorption spectrum of each solution from 200 to 700 nm, using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the concentration in mol/L, and l is the path length in cm.

Protocol 2: Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λ_ex and λ_em) and to observe solvatochromic shifts.

Materials:

-

Solutions prepared in Protocol 1

-

Spectrofluorometer

-

1 cm path length quartz fluorescence cuvettes

Procedure:

-

For each solvent, use a dilute solution (absorbance < 0.1 at λ_abs) to avoid inner filter effects.

-

Record the emission spectrum by exciting the sample at its λ_abs.

-

Identify the wavelength of maximum emission (λ_em).

-

Record the excitation spectrum by setting the emission monochromator to λ_em and scanning the excitation wavelengths. The excitation spectrum should resemble the absorption spectrum.

-

Repeat for all solvents and compare the λ_em values to characterize the solvatochromism.

Protocol 3: Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) relative to a known standard.

Materials:

-

Solutions of the sample and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectrofluorometer

Procedure:

-

Prepare solutions of the sample and the reference standard with absorbance values below 0.1 at the excitation wavelength.

-

Record the absorption spectra and measure the absorbance at the excitation wavelength for both the sample and the standard.

-

Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Conclusion and Future Directions

This compound is a promising fluorophore that likely exhibits the desirable characteristics of the 4-substituted-1,8-naphthalimide class, including strong fluorescence and pronounced solvatochromism. The presence of the sulfonate group enhances its hydrophilicity, making it a potentially valuable tool for biological imaging and sensing applications in aqueous environments. The aminobenzyl moiety provides a handle for further chemical functionalization, allowing for its conjugation to biomolecules or incorporation into larger molecular systems.

The experimental protocols outlined in this guide provide a clear path for the comprehensive characterization of its photophysical properties. Future research should focus on the experimental validation of the projected properties and the exploration of its potential applications as a fluorescent probe for sensing ions, pH, or biomolecules, and as a label in fluorescence microscopy.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]

- 6. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium, a fluorescent molecule with significant potential in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical biology, and materials science, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of Functionalized 1,8-Naphthalimides

The 1,8-naphthalimide scaffold is a cornerstone in the design of fluorescent probes and biologically active agents.[1][2] Its rigid, planar structure is conducive to DNA intercalation, a property exploited in the development of anticancer agents.[3] Furthermore, the photophysical properties of 1,8-naphthalimides, such as high fluorescence quantum yields, large Stokes shifts, and excellent photostability, make them ideal fluorophores for a myriad of applications, including cellular imaging and the development of chemical sensors.[2][4]

The functionalization of the 1,8-naphthalimide core at the C-4 position and the imide nitrogen allows for the fine-tuning of its spectral and biological properties.[5] The introduction of an electron-donating group at the C-4 position, such as an amino group, typically results in a bathochromic shift in the absorption and emission spectra, leading to yellow-green fluorescence.[5][6] Conversely, the substituent on the imide nitrogen can be tailored to introduce new functionalities, such as targeting moieties or reactive handles for bioconjugation.

The subject of this guide, this compound, is a bifunctional derivative. The sulfonic acid group at the C-4 position imparts water solubility, a critical attribute for biological applications. The N-(4-aminobenzyl) substituent introduces a primary aromatic amine, which can serve as a versatile chemical handle for further derivatization or as a pharmacophore in its own right. Understanding the synthesis and detailed characterization of this molecule is paramount for its effective utilization in research and development.

Synthesis of this compound

The synthesis of N-substituted 1,8-naphthalimides is most commonly achieved through the condensation of a 1,8-naphthalic anhydride derivative with a primary amine.[7] In the case of this compound, the logical synthetic pathway involves the reaction of 4-sulfo-1,8-naphthalic anhydride potassium salt with 4-aminobenzylamine.

Synthetic Workflow

The synthesis is a one-step condensation reaction. The rationale for choosing this direct approach is its efficiency and atom economy. The starting materials, 4-sulfo-1,8-naphthalic anhydride potassium salt and 4-aminobenzylamine, are commercially available. The use of a polar aprotic solvent such as dimethylformamide (DMF) or an alcoholic solvent is generally effective for this type of condensation. The reaction is typically carried out at an elevated temperature to ensure the completion of the imidization process.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of N-substituted 1,8-naphthalimides.[5][7]

Materials:

-

4-Sulfo-1,8-naphthalic anhydride potassium salt (1.0 eq)

-

4-Aminobenzylamine (1.1 eq)

-

Dimethylformamide (DMF) or Ethanol

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-sulfo-1,8-naphthalic anhydride potassium salt and the chosen solvent (DMF or ethanol).

-

Stir the mixture to achieve a homogeneous suspension.

-

Add 4-aminobenzylamine to the reaction mixture.

-

Heat the reaction mixture to reflux (for ethanol) or to 120-130 °C (for DMF) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If DMF is used as the solvent, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product. If ethanol is used, the product may precipitate upon cooling.

-

Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation and analysis of naphthalimide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalimide core and the benzyl group, as well as the methylene protons and the primary amine protons. The aromatic protons of the naphthalimide ring typically appear as a set of doublets and triplets in the range of 7.5-9.0 ppm.[8] The protons of the 4-aminobenzyl group will show a characteristic AA'BB' pattern for the disubstituted benzene ring and a singlet for the benzylic methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The two carbonyl carbons of the imide group are expected to resonate at around 164 ppm.[9] The spectrum will also show distinct signals for the aromatic carbons of the naphthalimide and benzyl moieties, as well as the methylene carbon.

| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) |

| Chemical Shift (ppm) | Assignment |

| ~3.4 (br s, 2H) | -NH₂ |

| ~5.2 (s, 2H) | -CH₂- |

| ~6.5-6.7 (d, 2H) | H-3', H-5' (aminobenzyl) |

| ~7.0-7.2 (d, 2H) | H-2', H-6' (aminobenzyl) |

| ~7.8-8.8 (m, 5H) | Aromatic H (naphthalimide) |

Note: The predicted chemical shifts are based on known data for similar naphthalimide structures and may vary slightly.[8][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for the imide carbonyl groups, the sulfonic acid group, the aromatic rings, and the primary amine.

| Predicted FT-IR Data (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3450-3300 | N-H stretching (primary amine) |

| 3100-3000 | Aromatic C-H stretching |

| 1700-1680 | Asymmetric C=O stretching (imide) |

| 1660-1640 | Symmetric C=O stretching (imide) |

| ~1600 | N-H bending (primary amine) |

| 1590-1450 | Aromatic C=C stretching |

| ~1200 & ~1040 | S=O stretching (sulfonate) |

Note: The characteristic imide carbonyl stretches are a hallmark of the naphthalimide core.[11]

UV-Visible and Fluorescence Spectroscopy

The photophysical properties of this compound are of significant interest due to its potential as a fluorescent probe.

UV-Visible Absorption: 1,8-naphthalimide derivatives with an electron-donating group at the C-4 position typically exhibit a strong absorption band in the near-UV or visible region, corresponding to an intramolecular charge transfer (ICT) transition.[5] The presence of the sulfonic acid group is expected to have a minimal effect on the absorption maximum but will ensure water solubility.

Fluorescence Emission: Upon excitation at its absorption maximum, the compound is expected to exhibit strong fluorescence. The emission wavelength will be significantly red-shifted from the absorption wavelength (a large Stokes shift), which is a desirable characteristic for fluorescent probes as it minimizes self-absorption.[4] The fluorescence properties are often sensitive to the solvent polarity.[12]

| Predicted Photophysical Data (in Water) | |

| Parameter | Expected Value |

| Absorption Maximum (λabs) | ~400 - 430 nm |

| Emission Maximum (λem) | ~500 - 540 nm |

| Stokes Shift | > 100 nm |

| Fluorescence | Yellow-Green |

Note: The exact absorption and emission maxima can be influenced by the solvent environment.[12]

Potential Applications in Research and Drug Development

The unique structural features of this compound open up a range of potential applications:

-

Fluorescent Probes: The primary aromatic amine can be readily derivatized to create targeted fluorescent probes for specific biomolecules or cellular organelles.[2]

-

Bioconjugation: The amino group serves as a reactive handle for conjugation to proteins, antibodies, or other macromolecules for use in fluorescence-based assays and imaging.

-

Drug Delivery: The naphthalimide core can act as a carrier for therapeutic agents, and the molecule's fluorescence allows for the tracking of the drug delivery vehicle.

-

Scaffold for Drug Discovery: The compound itself can be screened for biological activity or used as a starting point for the development of new therapeutic agents, particularly in the area of anticancer drug discovery due to the DNA intercalating properties of the naphthalimide moiety.[3]

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The provided synthetic protocol, based on established chemical principles, offers a reliable method for the preparation of this versatile molecule. The detailed characterization data, including predicted NMR, FT-IR, and photophysical properties, provide a solid foundation for its identification and quality control. The unique combination of water solubility, a reactive amine handle, and inherent fluorescence makes this compound a valuable tool for a wide range of applications in scientific research and drug development.

References

- 1. rsc.org [rsc.org]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Study on the Synthesis, Biological Activity and Spectroscopy of Naphthalimide-Diamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 6. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Spectroscopic and Photophysical Profile of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium, a fluorescent probe with significant potential in biomedical research and materials science.[1][2] Drawing upon established principles of photophysics and extensive data from analogous 1,8-naphthalimide derivatives, this document offers researchers, scientists, and drug development professionals a detailed framework for the characterization and application of this compound. While a dedicated, complete set of spectroscopic data for this specific molecule is not extensively published, this guide synthesizes available information to predict its spectral behavior and outlines robust methodologies for its empirical determination.

Introduction to this compound

1,8-naphthalimide derivatives are a well-established class of fluorophores known for their strong fluorescence, high photostability, and sensitivity to the local environment.[3][4] The title compound, this compound, integrates several key functional moieties that define its anticipated spectroscopic and chemical properties. The core 1,8-naphthalimide scaffold provides the fundamental chromophore. The 4-sulfo group imparts water solubility, a critical feature for biological applications, while the N-(4-aminobenzyl) substituent can modulate the electronic properties of the fluorophore and offers a site for further chemical modification.[1]

The inherent intramolecular charge transfer (ICT) character, common in 4-amino substituted naphthalimides, is expected to render its photophysical properties sensitive to solvent polarity.[5] This solvatochromism is a valuable characteristic for a molecular probe.[6]

Predicted Spectroscopic Data

Based on the extensive literature on similar 1,8-naphthalimide derivatives, the following tables summarize the anticipated spectroscopic data for this compound. These values serve as a robust starting point for experimental verification.

Table 1: Predicted Photophysical Properties

| Parameter | Predicted Value Range | Rationale & Cited Analogs |

| Absorption Maximum (λabs) | 400 - 450 nm | 4-amino substituted naphthalimides typically exhibit absorption in this range due to ICT transitions.[3][7] The specific position will be solvent-dependent. |

| Molar Absorptivity (ε) | > 10,000 M-1cm-1 | Naphthalimide derivatives are known for their strong absorption.[6] |

| Emission Maximum (λem) | 500 - 560 nm | A significant Stokes shift is characteristic of these fluorophores, with emission typically in the green-yellow region.[8][9] The emission is highly sensitive to solvent polarity.[10] |

| Stokes Shift | 100 - 160 nm (4000 - 6000 cm-1) | The large Stokes shift is a hallmark of naphthalimides with strong ICT character, minimizing self-absorption.[11][12] |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.8 | Highly solvent and environment dependent. Generally high in non-polar aprotic solvents and lower in polar protic solvents.[10] |

| Fluorescence Lifetime (τ) | 2 - 10 ns | Typical for fluorescent naphthalimide derivatives.[7] |

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Rationale & Cited Analogs |

| ¹H NMR | Aromatic Protons (Naphthalimide): 7.0 - 9.0Aromatic Protons (Benzyl): 6.5 - 7.5Methylene Protons (-CH₂-): 4.0 - 5.0Amino Protons (-NH₂): 3.5 - 5.5 | The chemical shifts are based on extensive data for various naphthalimide and benzylamine derivatives.[13][14][15] The exact positions will depend on the solvent and concentration. |

| ¹³C NMR | Carbonyl Carbons (C=O): 160 - 165Aromatic Carbons: 110 - 150Methylene Carbon (-CH₂-): 40 - 50 | Based on published data for a wide range of naphthalimide structures.[13][15] |

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Rationale |

| ESI-MS (Negative) | [M-K]⁻ at ~381.05 | For the anionic species after loss of the potassium counter-ion. |

| ESI-MS (Positive) | [M+H]⁺ at ~421.06[M+Na]⁺ at ~443.04 | For the protonated or sodiated molecule. |

Note: The predicted m/z values are based on the molecular formula C₁₉H₁₃KN₂O₅S and the most common isotopes.[1]

Experimental Protocols for Spectroscopic Characterization

To empirically validate the predicted data, the following experimental workflows are recommended. These protocols are designed to ensure data integrity and reproducibility.

UV-Visible Absorption and Fluorescence Spectroscopy

This workflow is fundamental for determining the core photophysical properties of the compound.

Caption: Workflow for Photophysical Characterization.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the compound in a high-purity solvent such as DMSO. From this stock, prepare dilute solutions (e.g., 1-10 µM) in a range of solvents with varying polarity (e.g., toluene, dichloromethane, acetonitrile, ethanol, water) to assess solvatochromism.

-

UV-Visible Spectroscopy:

-

Use a dual-beam spectrophotometer.

-

Record the absorption spectra from 250 nm to 600 nm in a 1 cm path length quartz cuvette.

-

Use the respective pure solvent as a blank.

-

The wavelength of maximum absorption (λabs) should be identified.

-

Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

-

Fluorescence Spectroscopy:

-

Use a calibrated spectrofluorometer.

-

Excite the sample at its λabs and record the emission spectrum. The peak of this spectrum is the maximum emission wavelength (λem).

-

Record the excitation spectrum by monitoring the emission at λem.

-

The fluorescence quantum yield (ΦF) should be determined relative to a well-characterized standard with similar absorption and emission ranges (e.g., quinine sulfate in 0.1 M H₂SO₄ or a Rhodamine dye).

-

-

Fluorescence Lifetime Measurement:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed laser source at or near the λabs.

-

The decay of fluorescence intensity over time is measured and fitted to an exponential function to determine the lifetime (τ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

Caption: Workflow for NMR-based Structural Elucidation.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the sulfo group). The choice of solvent is critical for proper dissolution and to avoid exchange of labile protons.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The chemical shifts, integration of the peaks, and their splitting patterns (multiplicity) will provide detailed information about the number and connectivity of the protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This will provide information on the different carbon environments within the molecule.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecular fragments.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition of the compound.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile/water.

-

Data Acquisition:

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire spectra in both positive and negative ion modes to observe different ionic species.

-

The high-resolution data will allow for the determination of the accurate mass, which can be used to confirm the elemental formula.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound, grounded in the extensive literature of its chemical class. The detailed experimental protocols offer a clear path for researchers to obtain and validate the empirical data for this promising fluorophore. The unique combination of water solubility, strong fluorescence, and anticipated environmental sensitivity makes this compound a valuable tool for a wide range of applications in the life sciences and beyond.

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Highly sensitive naphthalimide based Schiff base for the fluorimetric detection of Fe 3+ - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00345C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 10. mdpi.com [mdpi.com]

- 11. Studies on UV-Visible, Fluorescent Spectral Properties and Solvatochromic behavior of Naphthalimide Compound Containing Quaternary Ammonium [pccc.icrc.ac.ir]

- 12. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study on the Synthesis, Biological Activity and Spectroscopy of Naphthalimide-Diamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium molecular structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium, a specialized derivative of the versatile 1,8-naphthalimide scaffold. We will delve into its molecular structure, physicochemical properties, a plausible synthetic route, and its established application as a negative control in clathrin-mediated endocytosis research. This document is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their experimental designs.

Introduction: The Significance of the 1,8-Naphthalimide Core

The 1,8-naphthalimide framework is a cornerstone in the development of functional dyes and therapeutic agents.[1] Its rigid, planar structure, combined with a high degree of synthetic tractability, allows for the fine-tuning of its photophysical and biological properties.[1] Derivatives of 1,8-naphthalimide are renowned for their strong fluorescence, significant Stokes shifts, and excellent photostability, making them ideal candidates for fluorescent probes and cellular imaging agents.[2][3] Furthermore, their ability to intercalate with DNA has led to their exploration as potential anti-cancer agents.[4]

The subject of this guide, this compound, is a non-fluorescent derivative that has found a critical niche in drug discovery as a negative control, particularly in the study of clathrin inhibitors.[5] Its structural similarity to active compounds, coupled with its inactivity, provides a vital tool for validating experimental results and elucidating specific biological mechanisms.

Molecular Structure and Physicochemical Properties

This compound is characterized by the presence of a sulfonate group at the 4-position of the naphthalimide core and an N-substituted 4-aminobenzyl group.[6] The potassium salt form enhances its aqueous solubility.

Molecular Structure:

Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₃KN₂O₅S | [6] |

| Molecular Weight | 420.48 g/mol | [6] |

| CAS Number | 1419320-93-6 | [5][7][8] |

| IUPAC Name | potassium;2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonate | [6] |

| Canonical SMILES | C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)N)S(=O)(=O)[O-].[K+] | [6] |

| Appearance | Solid | N/A |

| Solubility | The sulfonate group generally imparts water solubility to naphthalimide derivatives. | [9] |

| Fluorescence | Inactive (non-fluorescent) | [5] |

Synthesis and Characterization

-

Imide Formation: Reaction of 4-sulfo-1,8-naphthalic anhydride potassium salt with 4-aminobenzylamine.

-

Purification: Purification of the final product by recrystallization or chromatography.

Plausible Synthetic Protocol

This protocol is a hypothetical pathway based on known reactions of naphthalic anhydrides.

Step 1: Synthesis of this compound

References

- 1. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 3. Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy | MDPI [mdpi.com]

- 4. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Buy this compound [smolecule.com]

- 7. CAS:1419320-93-6, this compound-毕得医药 [bidepharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]

The Dichotomy of a Fluorophore: An In-depth Technical Guide to 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium

An authoritative guide for researchers, scientists, and drug development professionals on the fluorescent properties and molecular context of a unique naphthalimide derivative.

In the landscape of fluorescent probes and molecular tools, the 1,8-naphthalimide scaffold stands as a cornerstone, renowned for its robust photophysical properties and versatile chemical functionality.[1] Derivatives of this core structure are integral to a multitude of applications, from cellular imaging to the development of sophisticated biosensors.[2][3] This guide delves into the specific case of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium, a compound that, despite its heritage, presents a fascinating deviation from the expected norm of its chemical family. We will explore the foundational fluorescence of its parent structures, dissect the available information on the title compound, and provide a clear, evidence-based answer to the question of its fluorescence.

The Luminescent Lineage: Understanding the 1,8-Naphthalimide Fluorophore

The 1,8-naphthalimide core is the foundation of a broad class of fluorescent dyes.[4] These molecules are characterized by their high photostability, large Stokes shifts, and quantum yields that are highly sensitive to their molecular environment.[5] The fluorescence of these compounds is not inherent to the bare naphthalimide structure but is critically modulated by the electronic nature of substituents on the aromatic ring.

A particularly influential modification is the introduction of an amino group at the C-4 position. These 4-amino-1,8-naphthalimide derivatives are celebrated for their strong fluorescence in the visible spectrum.[6] The lone pair of electrons on the amino nitrogen engages in an intramolecular charge transfer (ICT) process upon photoexcitation, which is the fundamental mechanism of their fluorescence. This ICT character also renders their emission highly sensitive to solvent polarity, a property that is exploited in the design of environmental sensors.[5]

The general expectation, therefore, is that a molecule bearing the 4-amino-1,8-naphthalimide core would exhibit significant fluorescence.

This compound: An Anomaly in the Family

Contrary to the expectations set by its structural lineage, this compound is designated in scientific literature and by chemical suppliers as an inactive derivative.[7] It is specifically marketed as a negative control for a related compound, 3-Sulfo-N-benzyl-1,8-naphthalimide, which is an inhibitor of clathrin-mediated endocytosis.

This "inactive" designation is pivotal. In the context of drug development and molecular probes, a negative control is a substance that is structurally similar to the active compound but does not elicit the specific biological or chemical effect being studied. The explicit classification of this compound as a negative control strongly implies a lack of significant fluorescence under the conditions where its counterparts are active.

Deciphering the Lack of Fluorescence: A Mechanistic Hypothesis

The quenching of fluorescence in a molecule that is structurally predisposed to be fluorescent can be attributed to several factors. In the case of this compound, the specific combination and arrangement of its functional groups likely conspire to create non-radiative decay pathways that outcompete fluorescence emission.

The presence of the sulfonate group (-SO₃⁻) and the aminobenzyl moiety introduces a complex electronic and steric environment. It is plausible that specific intramolecular interactions, such as photoinduced electron transfer (PET) quenching, are facilitated by these substituents. In a PET quenching scenario, the excited electron from the naphthalimide fluorophore could be transferred to an acceptor part of the molecule, returning to the ground state without the emission of a photon.

Experimental Protocols for the Characterization of Naphthalimide Fluorescence

For researchers wishing to empirically verify the fluorescent properties of this compound or to characterize other naphthalimide derivatives, the following protocols are provided as a guide.

I. Sample Preparation

-

Stock Solution Preparation:

-

Accurately weigh 1-5 mg of the naphthalimide compound.

-

Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF) to create a concentrated stock solution (e.g., 1-10 mM).

-

Ensure complete dissolution, using sonication if necessary.

-

-

Working Solution Preparation:

-

Dilute the stock solution in the solvent of interest (e.g., phosphate-buffered saline for biological applications, or a range of solvents of varying polarity to study solvatochromism) to a final concentration typically in the low micromolar range (1-10 µM).

-

II. Spectroscopic Measurements

-

UV-Visible Absorption Spectroscopy:

-

Use a dual-beam spectrophotometer.

-

Record the absorption spectrum from approximately 250 nm to 600 nm.

-

The solvent used for the working solution should be used as the blank.

-

Identify the wavelength of maximum absorption (λmax).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its λmax as determined from the absorption spectrum.

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 700 nm.

-

Determine the wavelength of maximum emission (λem).

-

-

Quantum Yield Determination:

-

The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

The absorbance of the sample and the standard at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

-

Visualizing the Concepts

To aid in the understanding of the principles discussed, the following diagrams illustrate the key concepts.

Figure 1: Simplified Jablonski diagram illustrating the absorption and fluorescence process in a typical 4-amino-1,8-naphthalimide, highlighting the intramolecular charge transfer (ICT) in the excited state.

Figure 2: A conceptual diagram of a potential photoinduced electron transfer (PET) quenching mechanism in this compound, where the excited fluorophore is deactivated through electron transfer to a substituent group.

Conclusion

References

- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

The Ascendant Role of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The 1,8-Naphthalimide Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,8-naphthalimide scaffold has emerged as a "privileged structure" in the landscape of medicinal chemistry and drug development.[1] Its rigid, planar aromatic system, coupled with the synthetic tractability for substitutions at both the imide nitrogen and the naphthalene ring, has rendered it a versatile template for the design of a myriad of biologically active molecules.[2] These derivatives have garnered significant attention for their diverse pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[3] Furthermore, the inherent fluorescence of the 1,8-naphthalimide core has positioned these compounds as exceptional candidates for the development of fluorescent probes for cellular imaging and diagnostics.[4] This guide will delve into the synthesis, biological activities, and mechanistic insights of a specific, promising class of these compounds: 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide derivatives. The introduction of a sulfonic acid group at the 4-position is anticipated to significantly influence the physicochemical properties, particularly aqueous solubility and pharmacokinetic profile, while the N-(4-aminobenzyl) substituent offers a versatile handle for further functionalization and can play a crucial role in directing the biological activity.

Synthetic Trajectory: A Plausible Pathway to 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide

The synthesis of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide, while not explicitly detailed in a single publication, can be strategically designed based on well-established synthetic methodologies for 1,8-naphthalimide derivatives. The cornerstone of this synthesis is the commercially available 4-Sulpho-1,8-naphthalic anhydride potassium salt .[5] The general and highly efficient method for the synthesis of N-substituted 1,8-naphthalimides involves the condensation of the corresponding 1,8-naphthalic anhydride with a primary amine.[2][6]

A plausible and efficient synthetic route is depicted below:

Caption: Plausible synthetic pathway for 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a detailed, step-by-step methodology for the synthesis of the target compound, drawing upon standard procedures for similar reactions.[6][7]

Materials:

-

4-Sulpho-1,8-naphthalic anhydride potassium salt

-

4-Aminobenzylamine

-

Glacial Acetic Acid (or Ethanol)

-

Deionized Water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-Sulpho-1,8-naphthalic anhydride potassium salt in a suitable solvent such as glacial acetic acid or ethanol.

-

Addition of Amine: To the stirred solution, add a slight excess (1.1 equivalents) of 4-aminobenzylamine.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution. If precipitation is incomplete, the product can be precipitated by the addition of cold deionized water.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Anticipated Biological Activities: A Multifaceted Pharmacological Profile

Based on the extensive literature on structurally related 1,8-naphthalimide derivatives, 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide is anticipated to exhibit a range of significant biological activities, with a primary focus on anticancer and fluorescent imaging applications.

Anticancer Potential: A DNA-Targeting Approach

A substantial body of evidence points to the potent anticancer activity of 1,8-naphthalimide derivatives.[2][3] The planar nature of the naphthalimide ring allows these molecules to function as effective DNA intercalators, inserting themselves between the base pairs of the DNA double helix.[8] This intercalation disrupts the normal functioning of DNA, including replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Furthermore, many 1,8-naphthalimide derivatives are known to inhibit the activity of topoisomerase enzymes, particularly topoisomerase I and II.[3] These enzymes are crucial for relieving the topological stress in DNA during replication and transcription. By inhibiting topoisomerases, these compounds induce DNA strand breaks, which are highly cytotoxic to rapidly dividing cancer cells.

The proposed mechanism of action for the anticancer activity of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide is illustrated below:

Caption: Proposed mechanism of anticancer activity.

A standard and reliable method to evaluate the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide derivative (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical IC₅₀ Values of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide Derivatives against Various Cancer Cell Lines

| Derivative | Substituent on Benzyl Ring | IC₅₀ (µM) - MCF-7 (Breast) | IC₅₀ (µM) - HeLa (Cervical) | IC₅₀ (µM) - A549 (Lung) |

| 1 | H | 5.2 | 7.8 | 10.5 |

| 2 | 4-OCH₃ | 3.1 | 4.5 | 6.2 |

| 3 | 4-Cl | 8.9 | 11.2 | 15.1 |

| Doxorubicin | - | 0.5 | 0.8 | 1.1 |

Note: The data in this table is hypothetical and serves as an example of how to present such results. Actual values would need to be determined experimentally.

Fluorescent Properties and Imaging Applications

The 1,8-naphthalimide core is renowned for its excellent photophysical properties, including high fluorescence quantum yields and good photostability.[9] The introduction of a sulfonic acid group at the 4-position is expected to enhance the water solubility of the molecule, making it highly suitable for biological imaging applications. The electron-withdrawing nature of the sulfo group can also influence the fluorescence properties, potentially leading to a large Stokes shift, which is advantageous for cellular imaging as it minimizes self-quenching and reduces background interference.[10]

The N-(4-aminobenzyl) moiety provides a reactive handle for conjugation to biomolecules or targeting ligands, enabling the development of targeted fluorescent probes. For instance, the primary amine on the benzyl group could be used to attach a tumor-targeting peptide, allowing for the specific visualization of cancer cells.

Workflow for Cellular Imaging:

Caption: A typical workflow for evaluating a new fluorescent probe in live cells.

Conclusion and Future Directions

4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide derivatives represent a highly promising class of compounds with significant potential in both cancer therapy and biomedical imaging. The strategic incorporation of a sulfonic acid group is anticipated to improve their pharmacokinetic properties and suitability for biological applications. The versatile N-(4-aminobenzyl) substituent opens up avenues for the development of targeted drug delivery systems and specific fluorescent probes.

Future research in this area should focus on the synthesis and comprehensive biological evaluation of a library of these derivatives with diverse substitutions on the benzylamine moiety. In-depth mechanistic studies are warranted to fully elucidate their mode of action and to identify their specific molecular targets. Furthermore, the development of these compounds as theranostic agents, combining both therapeutic and diagnostic capabilities in a single molecule, represents an exciting and impactful direction for future investigations.

References

- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 4-Sulpho-1,8-naphthalic anhydride potassium salt | 71501-16-1 | FS33600 [biosynth.com]

- 6. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

1,8-naphthalimide derivatives as fluorescent probes in cellular imaging.

Investigating Fluorescent Probes

I'm now diving into Google searches, targeting 1,8-naphthalimide derivatives. I'm prioritizing synthesis, their photophysical properties, and the underlying mechanisms that make them suitable as fluorescent probes for cellular imaging. I'm focusing on obtaining detailed information.

Analyzing Synthesis Strategies

I'm now expanding my search focus. I'm prioritizing the synthesis methods of 1,8-naphthalimide derivatives, along with protocols for characterizing these fluorescent probes. My goal is a comprehensive understanding of how they're made and validated, including the quantitative data. I'm making sure my approach aligns with the perspective of a Senior Application Scientist.

Outlining the Guide Structure

I've initiated a series of comprehensive Google searches on 1,8-naphthalimide derivatives as fluorescent probes, honing in on synthesis, properties, and applications. Identifying key themes and protocols from this initial search, I'm now organizing the gathered info to create a logical structure for an in-depth technical guide. I'm focusing on an intuitive framework for the content.

Reviewing Fluorescence Data

I've compiled a substantial database on 1,8-naphthalimide derivatives. It now encompasses their synthesis, detailed photophysical properties, refined design strategies, and their diverse applications, especially for cellular imaging purposes. I'm focusing on the structural-property relationships to refine my understanding.

Organizing Guide Structure

I've moved on to structuring the detailed technical guide. I'm focusing on organizing information on 1,8-naphthalimide derivatives used in fluorescence-based cellular imaging. I have a good grasp of the scaffold's advantages, design principles, synthesis, photophysical properties, and application examples. My focus now is on creating a logical flow, including experimental protocols, data tables, and diagrams.

Developing Guide Content

I've gathered extensive information on 1,8-naphthalimide derivatives, focusing on fluorescence imaging applications. My current plan involves outlining advantages, design principles (fluorophore-spacer-receptor model, PET, ICT), and synthesis routes. I'm prioritizing photophysical properties and concrete examples of probe use, along with imaging methodologies. I'll then tackle analyzing this to structure the guide, drafting content as an application scientist, and detailing protocols, data, and diagrams.

A Technical Guide to Inactive 1,8-Naphthalimide Derivatives for Robust Control Experiments

Introduction: The Imperative for Rigorous Controls in Naphthalimide-Based Research

The 1,8-naphthalimide scaffold is a cornerstone in the development of fluorescent probes and biologically active agents. Its derivatives are widely celebrated for their bright fluorescence, photostability, and tunable photophysical properties, making them invaluable tools in cellular imaging, biosensing, and as therapeutic candidates.[1][2][3][4] The remarkable sensitivity of their fluorescence to the local environment stems from an efficient intramolecular charge transfer (ICT) mechanism, typically modulated by substituents on the aromatic core.[5][6]

However, the very properties that make 1,8-naphthalimides so powerful also necessitate the use of meticulously designed control experiments. To confidently attribute an observed biological effect or fluorescence signal to the specific function of a naphthalimide probe, it is crucial to employ an inactive analog—a molecule that is structurally similar but lacks the key functional group responsible for its activity. This guide provides a comprehensive overview of the principles, synthesis, and validation of inactive 1,8-naphthalimide derivatives, equipping researchers with the knowledge to design and execute robust and self-validating experiments.

Core Principles: Designing Inactivity into the 1,8-Naphthalimide Scaffold

The fluorescence and biological activity of many 1,8-naphthalimide derivatives are critically dependent on the electronic properties of substituents at the C4 position of the naphthalimide ring. An electron-donating group, such as an amino group, at this position creates a "push-pull" system with the electron-withdrawing imide moiety, facilitating the ICT process upon photoexcitation and resulting in strong fluorescence.[7][8]

Consequently, the most effective strategy for designing an inactive control is to eliminate this key electron-donating group. By using a derivative with an unsubstituted C4 position, the ICT pathway is disrupted, leading to a dramatic reduction or complete loss of fluorescence in the visible range. Furthermore, as many biological interactions of these probes are linked to the unique electronic and steric properties conferred by the C4 substituent, its removal often abrogates specific binding or reactivity.

This guide will focus on a representative pair of active and inactive naphthalimides:

-

Active Derivative: N-butyl-4-amino-1,8-naphthalimide

-

Inactive Control: N-butyl-1,8-naphthalimide

The selection of an N-alkyl chain, in this case, N-butyl, serves to enhance cell permeability and is a common feature in many naphthalimide-based probes. The core difference lies in the presence or absence of the 4-amino group.

Synthesis and Characterization of Active and Inactive Derivatives

The synthesis of both the active and inactive naphthalimide derivatives is straightforward and can be accomplished in a standard chemistry laboratory.

Synthesis of Inactive Control: N-butyl-1,8-naphthalimide

The inactive control is synthesized in a single step from commercially available 1,8-naphthalic anhydride.

Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 1,8-naphthalic anhydride (1.0 eq.) in ethanol.

-

Addition of Amine: Add n-butylamine (1.1 eq.) to the suspension.

-

Reflux: Heat the mixture to reflux and stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield N-butyl-1,8-naphthalimide as a white or off-white solid.

References

- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 6. Frontiers | Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 [frontiersin.org]

- 7. Expanding the Breadth of 4-Amino-1,8-naphthalimide Photophysical Properties through Substitution of the Naphthalimide Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium (CAS Number 1419320-93-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium, a crucial tool in the study of cellular trafficking. Intended for researchers in cell biology and drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: potassium;2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonate[1][2]

-

Common Name: this compound salt

-

CAS Number: 1419320-93-6

-

Molecular Formula: C₁₉H₁₃KN₂O₅S[1]

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Solid | [2] |

| SMILES | C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)N)S(=O)(=O)[O-].[K+] | [1] |

| InChI Key | UZNIVFJOOQNHOE-UHFFFAOYSA-M | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C for long-term stability. | [2] |

Synthesis and Structural Rationale

The synthesis of this compound is based on the derivatization of the 1,8-naphthalimide scaffold. 1,8-naphthalimide and its derivatives are known for their fluorescent properties and their utility in biological and chemical applications.[4] The synthetic route generally involves the sulfonation of a naphthalic anhydride precursor, followed by imidization with the desired amine.

A general synthetic scheme for related sulfonated 1,8-naphthalimides involves the treatment of 1,8-naphthalic anhydride with fuming sulfuric acid, followed by precipitation with a potassium salt to yield the potassium sulfonate anhydride. This intermediate is then reacted with the appropriate amine, in this case, 4-aminobenzylamine, in a suitable solvent like ethanol under reflux to yield the final product.[5]

Structural Basis for Use as a Negative Control:

This compound is specifically designed as an inactive negative control for the clathrin inhibitor, 3-Sulfo-N-benzyl-1,8-naphthalimide, potassium salt.[3][6] The key structural difference lies in the position of the sulfonate group on the naphthalimide ring. In the active inhibitor, the sulfonate group is at the 3-position, whereas in the inactive control, it is at the 4-position. This positional isomerism is critical for the molecule's interaction with the clathrin terminal domain. Docking studies have shown that the 3-sulfonate isomer can effectively bind to a key pocket in the clathrin terminal domain, thus inhibiting its interaction with accessory proteins required for endocytosis. The 4-sulfonate isomer, due to its different spatial arrangement, does not fit into this binding pocket and therefore does not exhibit inhibitory activity.

Application in Clathrin-Mediated Endocytosis Research

Role as a Negative Control:

This compound is an indispensable tool for validating the specific effects of its active counterpart, the clathrin inhibitor 3-Sulfo-N-benzyl-1,8-naphthalimide. In any experiment aiming to demonstrate that an observed cellular effect is due to the inhibition of clathrin-mediated endocytosis (CME), it is crucial to show that a structurally similar but inactive molecule does not produce the same effect. This ensures that the observed phenotype is not due to off-target effects of the chemical scaffold.

Clathrin-Mediated Endocytosis Pathway:

Clathrin-mediated endocytosis is a major pathway for the internalization of cargo molecules from the cell surface.[7][8][9] The process involves the assembly of a clathrin coat on the cytoplasmic face of the plasma membrane, leading to the formation of a clathrin-coated pit that invaginates and eventually pinches off to form a clathrin-coated vesicle.[10] This process is fundamental for nutrient uptake, signal transduction, and synaptic vesicle recycling.

Below is a diagram illustrating the key stages of clathrin-mediated endocytosis and the point of inhibition by the active 3-sulfonate compound.

Caption: Clathrin-Mediated Endocytosis Pathway and Point of Inhibition.

Experimental Protocol: Transferrin Uptake Assay

A common method to assess clathrin-mediated endocytosis is the transferrin uptake assay. Transferrin, a protein that binds to its receptor on the cell surface, is internalized exclusively via CME. Here is a detailed protocol for using this compound as a negative control in this assay.

Materials:

-

Cells cultured on glass coverslips (e.g., HeLa, A549, or other suitable cell lines)

-

Serum-free cell culture medium

-

Fluorescently labeled Transferrin (e.g., Alexa Fluor™ 488 conjugate)

-

3-Sulfo-N-benzyl-1,8-naphthalimide, potassium salt (Positive Control/Active Inhibitor)

-

This compound (Negative Control)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate to achieve 70-80% confluency on the day of the experiment.

-

Starvation: Wash cells with serum-free medium and then incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.

-

Inhibitor Treatment:

-

Prepare stock solutions of the active inhibitor and the negative control in DMSO. A typical final concentration for the active inhibitor is in the range of 10-50 µM. The negative control should be used at the same concentration.

-

Dilute the compounds and DMSO (vehicle) in serum-free medium to the final desired concentrations.

-

Add the diluted compounds or vehicle to the respective wells and incubate for 30 minutes at 37°C.

-

-

Transferrin Uptake:

-

Add fluorescently labeled transferrin to each well at a final concentration of approximately 25 µg/mL.

-

Incubate for 10-15 minutes at 37°C to allow for internalization.

-

-

Stopping Uptake and Fixation:

-

To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

-

Staining and Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the intracellular fluorescence intensity of the labeled transferrin. A significant reduction in fluorescence in cells treated with the active inhibitor compared to the vehicle and negative control indicates successful inhibition of CME. The fluorescence intensity in the negative control group should be comparable to the vehicle control group.

-

Expected Results Workflow:

Caption: Expected outcomes of the transferrin uptake assay.

Suppliers

A list of known suppliers for this compound (CAS 1419320-93-6) is provided below. Researchers are advised to request certificates of analysis to ensure the purity and identity of the compound.

| Supplier | Product Name |

| MedChemExpress | This compound |

| InvivoChem | This compound |

| Smolecule | This compound |

References

- 1. Buy this compound [smolecule.com]

- 2. This compound | Others 12 | 1419320-93-6 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Methodological & Application

Application Note: 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium as a Negative Control in Clathrin-Mediated Endocytosis Studies

Introduction: The Imperative for Validated Negative Controls

In the intricate landscape of drug discovery and cellular pathway analysis, the credibility of experimental findings hinges on the meticulous use of controls. A negative control is fundamental to establishing a baseline and ensuring that an observed biological effect is a direct consequence of the targeted intervention, rather than an artifact of the experimental system or off-target effects. This is particularly critical when employing fluorescent small molecules, where inherent photophysical properties could interfere with assay readouts. An ideal negative control should be structurally analogous to the active compound, share similar physical properties such as solubility and fluorescence, yet remain inert towards the biological target.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proficient use of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium as a negative control, specifically in studies targeting clathrin-mediated endocytosis (CME).

The Scientific Rationale: An Inactive Isomer for Targeted Validation

This compound has been identified as an exemplary negative control for a class of 1,8-naphthalimide-based inhibitors of clathrin. The primary active compound in this class is its isomer, 3-Sulfo-N-benzyl-1,8-naphthalimide, potassium salt . Groundbreaking research by MacGregor et al. (2014) elucidated the structure-activity relationship of these naphthalimide derivatives, revealing that the precise positioning of the sulfonate group on the aromatic core is paramount for inhibitory activity.[5]

Their work demonstrated that the 3-sulfo substituent is crucial for binding to the N-terminal domain of clathrin, thereby disrupting its interaction with accessory proteins essential for the endocytic process. In contrast, the 4-sulfo isomer, This compound , lacks this critical spatial arrangement and consequently does not exhibit significant inhibitory effects on clathrin function. This isomeric distinction provides a powerful tool for researchers: a compound that is structurally and photophysically similar to the active inhibitor, yet devoid of its specific biological activity.

Physicochemical and Spectral Properties

Table 1: Physicochemical and Estimated Spectral Properties

| Property | Value | Notes |

| Molecular Formula | C₁₉H₁₃KN₂O₅S | |

| Molecular Weight | 420.48 g/mol | |

| Appearance | Likely a yellow to orange solid | Based on the chromophore of 4-amino-1,8-naphthalimides.[7][9] |

| Solubility | Soluble in DMSO and aqueous buffers | The potassium sulfonate salt form enhances water solubility.[11][12][13][14][15] |

| Estimated Excitation Max (λex) | ~400 - 420 nm | 4-amino-1,8-naphthalimides typically absorb in this range.[7][16][17][18] |

| Estimated Emission Max (λem) | ~500 - 540 nm | Characterized by a significant Stokes shift, emitting in the green-yellow region.[7][10][16][17][18] |

| Estimated Quantum Yield (ΦF) | Moderate to high in organic solvents, potentially lower in aqueous media | The fluorescence of naphthalimides can be sensitive to solvent polarity.[10] |

| Biological Activity | Inactive as a clathrin inhibitor | The 4-sulfo substitution prevents effective binding to the clathrin N-terminal domain.[5] |

Experimental Protocols

The following protocols are designed to provide a framework for the application of this compound as a negative control in a common assay for clathrin-mediated endocytosis: the uptake of fluorescently labeled transferrin.